Efipladib cPLA2α Binding Affinity (Kd) and Enzyme Potency (IC50) vs. WAY-196025
Efipladib binds to cPLA2α with a dissociation constant (Kd) of 0.067 µM as measured by isothermal titration calorimetry (ITC), and exhibits an IC50 of 0.04 µM in the GLU micelle enzyme assay. In comparison, the related clinical candidate WAY-196025 (121) displays a Kd of 0.013 µM and an IC50 of 0.01 µM in the same assays [1].
| Evidence Dimension | cPLA2α binding affinity (Kd) and enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Kd = 0.067 µM, IC50 = 0.04 µM |
| Comparator Or Baseline | WAY-196025: Kd = 0.013 µM, IC50 = 0.01 µM |
| Quantified Difference | WAY-196025 is approximately 5-fold more potent in Kd and 4-fold more potent in IC50 |
| Conditions | Isothermal titration calorimetry (ITC) using triton micelles; GLU micelle enzyme assay |
Why This Matters
While WAY-196025 demonstrates higher in vitro enzyme potency, efipladib's balanced clearance profile (see Evidence Item 5) provides a distinct pharmacokinetic advantage for in vivo applications requiring sustained exposure.
- [1] McKew JC, Lee KL, Shen MW, Thakker P, Foley MA, Behnke ML, Hu B, Sum FW, Tam S, Hu Y, Chen L, Kirincich SJ, Michalak R, Thomason J, Ipek M, Wu K, Wooder L, Ramarao MK, Murphy EA, Goodwin DG, Albert L, Xu X, Donahue F, Ku MS, Keith J, Nickerson-Nutter CL, Abraham WM, Williams C, Hegen M, Clark JD. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. J Med Chem. 2008 Jun 26;51(12):3388-413. doi: 10.1021/jm701467e. PMID: 18498150. (Table 3, p. 3397; ITC data p. 3399-3400). View Source
